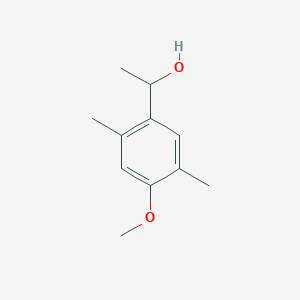

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups, a methoxy group, and an ethan-1-ol group. The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol exhibits potential as a building block for designing novel drugs. Researchers have explored its structural modifications to create analogs with improved pharmacological properties. Some specific applications include:

- Enzyme Inhibition : Boric acid compounds, including derivatives of this compound, are used as enzyme inhibitors. These inhibitors play a crucial role in drug development, especially in treating tumors and microbial infections .

- Imidazole Derivatives : By reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione, researchers have synthesized 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

- Hydrochloride Salt Formation : The compound can be converted into its hydrochloride salt form, which may have specific applications in drug formulation .

Material Science

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol contributes to material science and optoelectronics:

- MDMO-PPV Polymer : The compound is a precursor for the synthesis of MDMO-PPV, a conjugated polymer with interesting optical properties. Researchers have investigated its absorption spectra and solubility .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6,9,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQULWFDRSTWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)